An In-depth Technical Guide to (+/-)-Lisofylline-d6: Properties, Structure, and Application in Bioanalytical Research
An In-depth Technical Guide to (+/-)-Lisofylline-d6: Properties, Structure, and Application in Bioanalytical Research
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of (+/-)-Lisofylline-d6, a deuterated analog of the anti-inflammatory agent Lisofylline. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of its use as an internal standard in mass spectrometry-based bioanalysis, offering expert insights into its synthesis and practical application.
Introduction: The Significance of Deuterated Internal Standards
In the realm of quantitative bioanalysis, particularly in pharmacokinetic and metabolic studies, achieving accuracy and precision is paramount. Deuterated internal standards are considered the gold standard for quantitative analysis using mass spectrometry.[1][2] These standards are chemically identical to the analyte of interest, with the key difference being the substitution of one or more hydrogen atoms with their stable isotope, deuterium.[2] This subtle mass shift allows the internal standard to be distinguished from the analyte by the mass spectrometer, while its near-identical physicochemical properties ensure it behaves similarly during sample preparation, chromatography, and ionization.[3] This co-elution and similar behavior effectively normalize for variations in sample extraction, matrix effects, and instrument response, leading to more reliable and reproducible data.[4]
(+/-)-Lisofylline-d6 is the deuterated form of (+/-)-Lisofylline, a metabolite of pentoxifylline with recognized anti-inflammatory properties.[5][6] As such, (+/-)-Lisofylline-d6 serves as an ideal internal standard for the accurate quantification of Lisofylline in biological matrices.
Physicochemical Properties and Structure of (+/-)-Lisofylline-d6
(+/-)-Lisofylline-d6 is a synthetic compound where six hydrogen atoms have been replaced by deuterium. Specifically, the deuterium atoms are located on the two methyl groups attached to the xanthine core of the molecule.[6]
Table 1: Chemical and Physical Properties of (+/-)-Lisofylline-d6
| Property | Value | Source(s) |
| Chemical Name | 1-(5-hydroxyhexyl)-3,7-bis(methyl-d3)-3,7-dihydro-1H-purine-2,6-dione | [7] |
| Synonyms | (±)-Lisofylline-d6 | [8] |
| CAS Number | 1185995-26-9 | [6] |
| Molecular Formula | C₁₃H₁₄D₆N₄O₃ | [6] |
| Molecular Weight | 286.36 g/mol | [6] |
| Appearance | Crystalline solid (based on non-deuterated form) | [9] |
| Solubility (non-deuterated) | Soluble in DMSO (to 25 mM), DMF (15 mg/ml), Ethanol (25 mg/ml), and PBS (pH 7.2, 25 mg/ml) | [9][10] |
| Storage | Recommended to be stored in a dry, cool, and well-ventilated place, protected from light and moisture. | [11][12] |
Chemical Structure
The structure of (+/-)-Lisofylline-d6 is characterized by a xanthine scaffold, a purine base with two ketone groups. It is substituted at the N1 position with a 5-hydroxyhexyl chain and at the N3 and N7 positions with deuterated methyl groups.
Caption: Chemical structure of (+/-)-Lisofylline-d6.
Synthesis of (+/-)-Lisofylline-d6
Mechanism of Action of the Parent Compound: Lisofylline
To understand the context of its application, it is useful to briefly review the mechanism of action of the non-deuterated parent compound, Lisofylline. Lisofylline is a synthetic small molecule with anti-inflammatory properties.[5] It is a metabolite of pentoxifylline.[5] Lisofylline's mechanism of action is multifaceted and includes:
-
Inhibition of Inflammatory Cytokines: It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (IL-1, IL-6).[15]
-
Protection against Oxidative Stress: Lisofylline can inhibit lipid peroxidation, a process that leads to cellular damage.[15]
-
Mitochondrial Protection: It has been demonstrated to protect pancreatic beta-cells from cytokine-induced damage by promoting mitochondrial metabolism.[16]
-
Modulation of Signaling Pathways: Lisofylline can block interleukin-12 (IL-12) signaling and STAT-4 activation, which are key pathways in inflammation and autoimmune responses.[5]
These properties have led to its investigation in conditions like type 1 diabetes, sepsis, and acute respiratory distress syndrome.[5][15]
Application in Bioanalytical Methods: A Practical Workflow
The primary application of (+/-)-Lisofylline-d6 is as an internal standard for the quantification of Lisofylline in biological samples, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a detailed, representative workflow for such an analysis, based on established methods for related compounds.[17][18]
Experimental Protocol: Quantification of Lisofylline in Rat Plasma
Objective: To develop and validate a robust LC-MS/MS method for the quantification of Lisofylline in rat plasma using (+/-)-Lisofylline-d6 as an internal standard.
Materials and Reagents:
-
Lisofylline reference standard
-
(+/-)-Lisofylline-d6 (internal standard, IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Rat plasma (blank)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Standard and Internal Standard Solutions:
-
Prepare stock solutions of Lisofylline and (+/-)-Lisofylline-d6 in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of Lisofylline by serial dilution of the stock solution with a 50:50 methanol/water mixture to create calibration standards.
-
Prepare a working solution of the internal standard, (+/-)-Lisofylline-d6, at a suitable concentration (e.g., 100 ng/mL) in methanol.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of rat plasma in a microcentrifuge tube, add 10 µL of the (+/-)-Lisofylline-d6 internal standard working solution.
-
Add 150 µL of cold methanol to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Lisofylline: m/z 281.2 → 181.1 (example transition, requires optimization).
-
(+/-)-Lisofylline-d6: m/z 287.2 → 187.1 (example transition, requires optimization).
-
-
Optimize other parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for both Lisofylline and (+/-)-Lisofylline-d6.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Lisofylline in the unknown samples by interpolation from the calibration curve.
-
Rationale for Experimental Choices
-
Protein Precipitation: This is a simple and rapid method for sample clean-up that is effective for removing the majority of proteins from the plasma sample, which could otherwise interfere with the analysis.[17]
-
C18 Reversed-Phase Column: This is a versatile and widely used stationary phase that provides good retention and separation for moderately polar compounds like Lisofylline.
-
Gradient Elution: This allows for efficient separation of the analyte from endogenous plasma components and ensures a sharp peak shape.
-
ESI in Positive Mode: Xanthine derivatives readily form positive ions in an ESI source, making this the preferred ionization mode for sensitive detection.
-
Multiple Reaction Monitoring (MRM): This is a highly selective and sensitive detection method that minimizes interferences from the biological matrix by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.
Caption: Workflow for the quantification of Lisofylline using (+/-)-Lisofylline-d6.
Conclusion
(+/-)-Lisofylline-d6 is an indispensable tool for researchers requiring accurate and precise quantification of Lisofylline in biological matrices. Its properties as a deuterated internal standard align perfectly with the best practices for modern bioanalytical method development, particularly for LC-MS/MS applications. By understanding its chemical properties, structure, and the principles behind its use, scientists can develop robust and reliable analytical methods to support preclinical and clinical research involving Lisofylline.
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